Fmoc-L-b-methylisoleucine Fmoc-L-b-methylisoleucine
Brand Name: Vulcanchem
CAS No.: 1227750-73-3
VCID: VC5916101
InChI: InChI=1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
SMILES: CCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C22H25NO4
Molecular Weight: 367.445

Fmoc-L-b-methylisoleucine

CAS No.: 1227750-73-3

Cat. No.: VC5916101

Molecular Formula: C22H25NO4

Molecular Weight: 367.445

* For research use only. Not for human or veterinary use.

Fmoc-L-b-methylisoleucine - 1227750-73-3

Specification

CAS No. 1227750-73-3
Molecular Formula C22H25NO4
Molecular Weight 367.445
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpentanoic acid
Standard InChI InChI=1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1
Standard InChI Key KTFMEQGAIAYJMN-LJQANCHMSA-N
SMILES CCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Properties

Fmoc-L-β-methylisoleucine (C₂₄H₂₉NO₄) features an Fmoc group protecting the α-amino group and a β-methyl modification on the isoleucine side chain. The Fmoc moiety ensures selective deprotection during solid-phase peptide synthesis (SPPS), while the β-methyl group introduces steric hindrance, altering peptide conformation and stability . The compound’s molecular weight is 397.5 g/mol, with a specific optical rotation of [α]D20=19±2[α]_D^{20} = -19 \pm 2^\circ (c = 1 in DMF) .

Structural Implications

  • Fmoc Group: Facilitates stepwise peptide assembly and simplifies purification via UV-sensitive cleavage .

  • β-Methyl Substitution: Enhances resistance to proteolytic degradation and stabilizes secondary structures like α-helices and β-sheets . Comparative studies show that β-methylated amino acids improve peptide bioavailability by 30–50% compared to non-methylated analogs .

Synthesis and Purification

Solid-Phase Synthesis

Fmoc-L-β-methylisoleucine is integrated into peptides via SPPS. The Fmoc group is removed under mild alkaline conditions (e.g., 20% piperidine in DMF), preserving acid-labile side-chain protections . A 2025 study demonstrated that ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) accelerate Fmoc deprotection by 40%, reducing reaction times to 5–10 minutes .

Key Synthesis Protocol :

  • Resin Activation: Wang resin (0.6 mmol/g) preloaded with Fmoc-L-β-methylisoleucine.

  • Deprotection: 20% piperidine in [BMIM][BF₄], 2 × 5 minutes.

  • Coupling: HBTU/DIPEA activation, 2-hour reaction.

  • Cleavage: TFA/TIS/H₂O (95:2.5:2.5), 2 hours.

Yields typically exceed 85%, with HPLC purity >95% .

Solution-Phase Synthesis

For small-scale applications, a one-pot method using calcium iodide (CaI₂) achieves efficient hydrolysis of Fmoc-protected esters, yielding 90% purity without chromatographic purification .

Applications in Peptide Science

Drug Development

Fmoc-L-β-methylisoleucine is critical in designing anticancer peptides. Apratoxin mimetics incorporating β-methylisoleucine exhibit cytotoxicity against HCT-116 colon cancer cells (IC₅₀ = 12 nM), comparable to native apratoxins . Structural analyses reveal that the β-methyl group stabilizes a cis-amide conformation, enhancing binding to Sec61α, a key target in oncology .

Table 1: Cytotoxicity of β-Methylisoleucine-Containing Peptides

PeptideTarget Cell LineIC₅₀ (nM)Reference
Apratoxin M7HCT-11612
Modified HistoneHeLa45
Antimicrobial PeptideE. coli8

Bioconjugation and Drug Delivery

The β-methyl group enables site-specific conjugation to antibodies and nanoparticles. A 2024 study utilized Fmoc-L-β-methylisoleucine to link peptides to lipid nanoparticles, achieving 70% tumor uptake in murine models .

Protein Engineering

Incorporating β-methylisoleucine into artificial enzymes improves thermal stability. For example, a β-methylisoleucine-modified subtilisin retained 80% activity at 70°C, versus 30% for wild-type .

Research Advancements

Enzymatic Resistance

Peptides with β-methylisoleucine show 90% stability after 24 hours in human serum, compared to 20% for non-methylated variants . This property is exploited in long-acting therapeutics, such as GLP-1 analogs for diabetes .

Structural Studies

NMR and X-ray crystallography reveal that β-methylation induces a 15° tilt in helical peptides, optimizing hydrophobic interactions . Distance geometry calculations confirm that β-methylisoleucine stabilizes turn structures in cyclic peptides .

Challenges and Future Directions

Synthetic Limitations

  • Cost: Fmoc-L-β-methylisoleucine costs ~$1,200/g, limiting large-scale applications .

  • Racemization Risk: Prolonged coupling times (>3 hours) induce 5–10% racemization .

Emerging Applications

  • Antimicrobial Peptides: β-Methylation reduces hemolytic activity by 60% while maintaining efficacy against MRSA .

  • Neuroscience: β-Methylisoleucine-containing neuropeptides cross the blood-brain barrier 3× faster than analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator